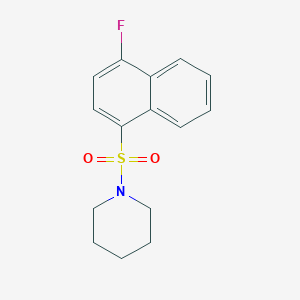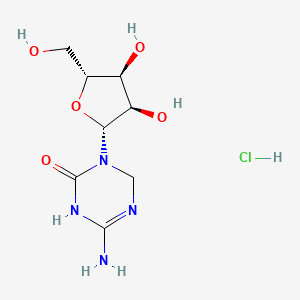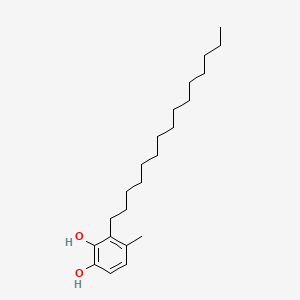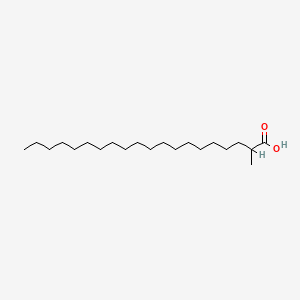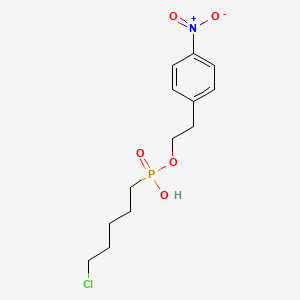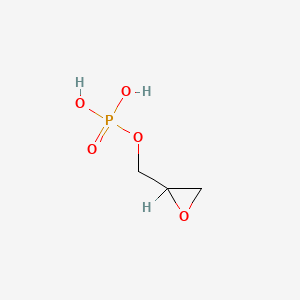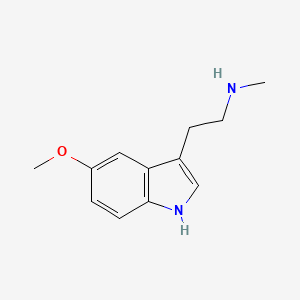
5-Methoxy-N-methyltryptamine
説明
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a tryptamine with psychedelic properties. It is found in a wide variety of plant species, and a single psychoactive toad species, the Colorado River toad .
Synthesis Analysis
5-MeO-DMT is endogenous to the human brain and has profound psychological effects . It has also been synthesized by Alexander Shulgin and reported in his book TiHKAL .Molecular Structure Analysis
The molecular structure of 5-MeO-DMT is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
5-MeO-DMT is believed to produce few or no psychedelic effects, although very little data exists about its pharmacological properties or toxicity .Physical And Chemical Properties Analysis
5-MeO-DMT is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin. It has been shown to occur naturally in the body in low levels .科学的研究の応用
Neuropharmacology
5-Methoxy-N-methyltryptamine: has been studied for its potential effects on the brain’s serotonin receptors. It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors , with the highest affinity for the 5-HT1A subtype . This interaction could be significant in understanding the neurochemical pathways involved in mood regulation and perception.
Creativity and Cognitive Processes
Research suggests that 5-Methoxy-N-methyltryptamine could serve as a neurochemical tool for advancing our understanding of cognition and creativity. Its capacity to disintegrate self-referential cognitive processes, leading to ‘ego death’, may provide insights into the downregulation of the default mode network and increased global functional connectivity .
Ethnopharmacology
Anthropological evidence indicates that various cultures have utilized plants containing 5-Methoxy-N-methyltryptamine for medicinal, psychological, and spiritual purposes for millennia. This historical use underscores the compound’s significance in cultural practices and its potential for modern therapeutic applications .
Psychopathological Symptom Treatment
A single inhalation of vapor containing 5-Methoxy-N-methyltryptamine has been related to sustained enhancement of life satisfaction, mindfulness-related capacities, and a decrement of psychopathological symptoms. This points to its potential application in treating mood and anxiety disorders .
Neuroethics and Cybernetic Manipulation
The compound’s profound psychological effects raise important questions in neuroethics, particularly concerning its use in cybernetic manipulation and military research. The ethical implications of its use in contexts such as torture need to be carefully considered .
Addiction Therapy
There is emerging evidence that 5-Methoxy-N-methyltryptamine could be used as a treatment for addiction. Its psychoactive properties may help in breaking patterns of substance dependence, although this application requires further research .
Cancer-related Depression
In the context of oncology, 5-Methoxy-N-methyltryptamine may offer therapeutic options for cancer-related depression. Its potential to alter mood and perception could provide relief for patients dealing with the psychological impact of cancer .
Endogenous Neurochemical Research
As an endogenous compound to the human brain, 5-Methoxy-N-methyltryptamine presents a unique opportunity for research into the brain’s natural neurochemistry. Understanding its role and effects could lead to breakthroughs in our comprehension of consciousness and mental health .
作用機序
Target of Action
The primary targets of 5-Methoxy-N-methyltryptamine are the serotonin (5-HT) receptors, specifically the 5-HT1A and 5-HT2A subtypes . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions .
Mode of Action
5-Methoxy-N-methyltryptamine acts as an agonist at the 5-HT1A and 5-HT2A receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin. This can result in various psychological and physiological changes .
Pharmacokinetics
It’s known that the compound is metabolized in the liver, primarily through the actions of the cytochrome p450 enzymes . The metabolites are then excreted in the urine .
Result of Action
The activation of the 5-HT1A and 5-HT2A receptors by 5-Methoxy-N-methyltryptamine can lead to a range of effects. These include alterations in sensory perception, mood, and cognition, which can culminate in a state of nondual consciousness . This state is phenomenologically similar to transformative peak experiences described in various ancient contemplative traditions .
Action Environment
The action, efficacy, and stability of 5-Methoxy-N-methyltryptamine can be influenced by various environmental factors. These include the individual’s genetic makeup, such as polymorphisms in the genes for the metabolizing enzymes, as well as factors like diet, concurrent medications, and the use of other substances .
将来の方向性
特性
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDDCRIHMZGWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173909 | |
| Record name | 5-Methoxy-N-methyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N-methyltryptamine | |
CAS RN |
2009-03-2 | |
| Record name | 5-Methoxy-N-methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-N-methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-N-methyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-N-METHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBO217L5YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Methoxy-N-methyltryptamine in plant biology?
A: 5-Methoxy-N-methyltryptamine (5-MeO-NMT) has been identified as a key alkaloid in certain plant species, notably reed canarygrass (Phalaris arundinacea). Research suggests that environmental factors like soil moisture and nitrogen levels can influence 5-MeO-NMT concentrations in these plants. [] This finding suggests a potential role of this compound in the plant's response to environmental stress.
Q2: How does 5-Methoxy-N-methyltryptamine relate to other tryptamine alkaloids?
A: 5-MeO-NMT belongs to the tryptamine family, sharing structural similarities with compounds like serotonin, bufotenine, and N-methylserotonin. [, ] Notably, these alkaloids are known for their potent psychotropic effects in humans and their potential involvement in neurological disorders. []
Q3: Can you describe the biosynthetic pathway of 5-Methoxy-N-methyltryptamine?
A: In Phalaris aquatica, 5-MeO-NMT is synthesized from the essential amino acid tryptophan. [] This process involves a series of enzymatic reactions, including decarboxylation by tryptophan decarboxylase and two subsequent methylation steps catalyzed by N-methyltransferases. [] Detailed kinetic studies of these enzymes provide insights into the regulation and efficiency of 5-MeO-NMT biosynthesis. []
Q4: What analytical techniques are employed to quantify 5-Methoxy-N-methyltryptamine in plant material?
A: Researchers have developed sensitive and specific thin-layer chromatography (TLC) methods coupled with fluorescence scanning to accurately determine 5-MeO-NMT levels in plant samples like reed canarygrass. [] These advancements allow for the simultaneous quantification of various alkaloids, providing a comprehensive profile of these compounds in plant extracts.
Q5: Has 5-Methoxy-N-methyltryptamine been detected in substances associated with human use?
A: Yes, 5-MeO-NMT has been identified in designer drugs, sometimes alongside other tryptamine derivatives. [, ] In one case report, its presence in a confiscated product was linked to an individual experiencing an acute confusional state. [] This highlights the potential risks associated with the unregulated use of substances containing 5-MeO-NMT.
Q6: Is 5-Methoxy-N-methyltryptamine found in any other plant species besides reed canarygrass?
A: While reed canarygrass is a well-studied source, 5-MeO-NMT has also been identified in Tetrapterys mucronata, a plant occasionally used in ayahuasca preparations in Brazil. [] This finding raises concerns about the potential toxicity of this plant, as 5-MeO-NMT, alongside other alkaloids like bufotenine, is present in significant quantities. []
Q7: What are the implications of finding 5-Methoxy-N-methyltryptamine in ayahuasca preparations?
A: The presence of 5-MeO-NMT in Tetrapterys mucronata, when used as an ayahuasca ingredient, raises safety concerns. [] While ayahuasca traditionally utilizes specific plant combinations, variations in plant sources and preparation methods can lead to the inclusion of potentially toxic alkaloids. [] This highlights the importance of careful sourcing and understanding the potential risks associated with ingesting such preparations.
Q8: Are there any synthetic routes available for producing 5-Methoxy-N-methyltryptamine?
A: While the provided research does not delve into specific synthetic pathways for 5-MeO-NMT, it does mention the synthesis of related compounds like serotonin and bufotenine utilizing 1-hydroxyindole chemistry. [] This suggests that similar synthetic strategies could potentially be employed for 5-MeO-NMT production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



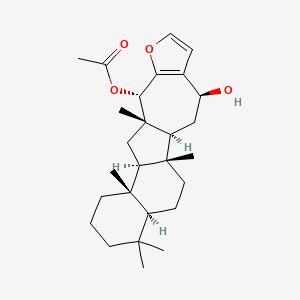

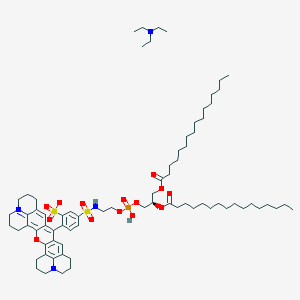
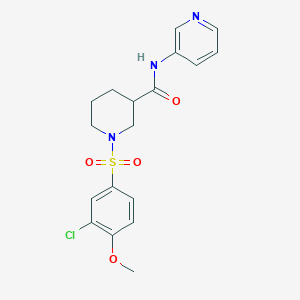
![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)

